Product packaging for 4,6-Dibromodibenzofuran(Cat. No.:CAS No. 201138-91-2)

4,6-Dibromodibenzofuran

Cat. No.: B1348550
CAS No.: 201138-91-2
M. Wt: 325.98 g/mol
InChI Key: XSJLDNSNUICSQC-UHFFFAOYSA-N
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Description

Significance of Polycyclic Heteroaromatic Systems in Chemical Synthesis and Materials Science

Polycyclic heteroaromatic systems (PHAs), which are organic compounds composed of fused aromatic rings containing at least one heteroatom, are of paramount importance in both chemical synthesis and materials science. acs.orgbeilstein-journals.org These structures form the backbone of numerous natural products, pharmaceuticals, and functional organic materials. beilstein-journals.org The incorporation of heteroatoms such as oxygen, nitrogen, or sulfur into the polycyclic aromatic framework allows for the fine-tuning of the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of electronic properties is crucial for tailoring the compound's absorption, emission, and charge-transport characteristics. acs.org

In the realm of materials science, PHAs are extensively investigated for their applications in organic electronics. acs.orgresearchgate.net They serve as the active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). beilstein-journals.org The ability to create large, two-dimensionally extended π-conjugated systems within PHAs can lead to a significant reduction in the HOMO-LUMO gap, making them suitable for various optoelectronic applications. acs.org

Contextualization of Halogenated Dibenzofurans within Contemporary Chemical Literature

Within the broad class of PHAs, dibenzofurans represent a significant scaffold, characterized by two benzene (B151609) rings fused to a central furan (B31954) ring. The introduction of halogen atoms, such as bromine or chlorine, onto the dibenzofuran (B1670420) core gives rise to halogenated dibenzofurans. These compounds have garnered considerable attention in the scientific community due to their unique chemical and physical properties. ontosight.ai

Halogenation of the dibenzofuran structure can influence its reactivity, stability, and intermolecular interactions. ontosight.ai The presence of halogens can lead to altered electronic properties and can also serve as a handle for further chemical modifications through various cross-coupling reactions. While some halogenated dibenzofurans have been studied in the context of environmental science due to their persistence and potential for bioaccumulation, their utility in synthetic organic chemistry and materials science is a growing area of research. ontosight.ainih.govnih.gov

Research Landscape of 4,6-Dibromodibenzofuran within Advanced Organic Chemistry

This compound is a specific isomer within the family of halogenated dibenzofurans that has emerged as a valuable building block in advanced organic chemistry. lookchem.com Its strategic placement of two bromine atoms at the 4 and 6 positions makes it a versatile precursor for the synthesis of more complex molecules. oup.com Researchers have utilized this compound in the development of novel materials for organic electronics, including OLEDs. uyanchem.comchemscene.com The compound's reactivity in metal-catalyzed cross-coupling reactions allows for the construction of larger, fully conjugated macrocycles and polymers with tailored photophysical and electrochemical properties. oup.comresearchgate.net The ongoing exploration of this compound highlights its potential to contribute to the advancement of functional organic materials.

Synthesis and Characterization of this compound

Synthetic Methodologies and Purification Techniques

The synthesis of this compound is often achieved through the direct bromination of dibenzofuran. uyanchem.com This electrophilic aromatic substitution reaction typically employs bromine as the brominating agent. Another documented method involves the high-temperature oxidation of 2-bromophenol (B46759), which can lead to the formation of this compound among other products. nih.gov In some instances, the pyrolysis of 2-bromophenol under specific conditions has been investigated, though this may not be the most efficient route for targeted synthesis. acs.org

Purification of the crude product is typically carried out using standard laboratory techniques such as recrystallization or column chromatography to obtain the compound in high purity, often exceeding 98%. tcichemicals.com

Spectroscopic and Crystallographic Data

The structural elucidation and characterization of this compound are accomplished through various spectroscopic and crystallographic techniques.

Table 1: Spectroscopic Data for this compound

Technique Observed Data
¹H NMR (300 MHz, CDCl₃) δ 7.88 (dd, J = 7.9, 1.6 Hz, 2H), 7.28 (ddd, J = 8.2, 7.3, 1.5 Hz, 2H), 6.89 (td, J = 7.6, 1.4 Hz, 2H), 6.78 (dd, J = 8.2, 1.4 Hz, 2H) rsc.org
¹³C NMR (75 MHz, CDCl₃) δ 156.0, 140.1, 129.6, 125.5, 118.7, 88.4 rsc.org
Molecular Formula C₁₂H₆Br₂O nih.gov

| Molecular Weight | 325.98 g/mol nih.gov |

Table 2: Physical and Crystallographic Properties of this compound

Property Value
CAS Number 201138-91-2 nih.gov
Appearance White to Almost white powder to crystal tcichemicals.com
Melting Point 147.0 to 151.0 °C uyanchem.com

| Boiling Point (Predicted) | 396.0 ± 22.0 °C uyanchem.com |

Reactivity and Synthetic Utility

Chemical Reactivity Profile

The reactivity of this compound is largely dictated by the presence of the two bromine atoms and the dibenzofuran core. The bromine atoms are susceptible to substitution and can be replaced by other functional groups through various chemical transformations. The dibenzofuran nucleus itself is thermally robust. wikipedia.org

Role in Carbon-Carbon and Carbon-Nitrogen Bond Formation

A key application of this compound is its use as a substrate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For instance, it undergoes nickel(0)-mediated reductive coupling reactions to synthesize larger cyclic structures. oup.comoup.com This reactivity is crucial for building complex, π-extended systems.

Precursor for Functionalized Dibenzofuran Derivatives

This compound serves as a versatile precursor for a wide range of functionalized dibenzofuran derivatives. The bromine atoms can be converted to other functional groups, enabling the synthesis of molecules with tailored properties for specific applications. For example, it can be used to prepare compounds that can lower the driving voltage and enhance the luminous efficiency and lifespan of electronic devices. uyanchem.com

Applications in Materials Science and Organic Electronics

Building Block for Organic Semiconductors

The dibenzofuran scaffold is a desirable component in the design of organic semiconductors. This compound acts as a key building block for creating larger, conjugated molecules with potential applications in this field. lookchem.com By employing cross-coupling reactions, the dibenzofuran unit can be incorporated into polymers and macrocycles, influencing their electronic properties and solid-state packing, which are critical for charge transport.

Emitter in Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are recognized as important materials for OLEDs. uyanchem.com The strategic functionalization of the this compound core allows for the development of novel host and emitter materials. These materials can contribute to improved device efficiency, color purity, and operational lifetime. uyanchem.com

Photophysical and Electrochemical Properties of Derivatives

The derivatives of this compound often exhibit interesting photophysical and electrochemical properties. For example, the incorporation of this unit into larger conjugated systems can lead to materials with strong fluorescence. ntu.edu.sg The electrochemical behavior, such as oxidation and reduction potentials, can also be tuned through chemical modification, which is essential for their application in electronic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br2O B1348550 4,6-Dibromodibenzofuran CAS No. 201138-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJLDNSNUICSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335683
Record name 4,6-dibromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201138-91-2
Record name 4,6-dibromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dibromodibenzofuran and Its Derivatization

Direct Halogenation Approaches for Dibenzofuran (B1670420) Skeletons

The introduction of bromine atoms onto the dibenzofuran scaffold is a primary method for obtaining brominated derivatives. Direct halogenation, particularly electrophilic bromination, represents the most straightforward approach to functionalizing the dibenzofuran core.

Electrophilic Bromination Protocols for Dibenzofuran Functionalization

Electrophilic aromatic substitution is a fundamental method for the halogenation of dibenzofuran. The reaction of dibenzofuran with electrophilic bromine sources can lead to the formation of various brominated isomers. Standard protocols often employ molecular bromine in conjunction with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile that attacks the electron-rich aromatic system. nih.gov

The regioselectivity of the bromination is dictated by the electronic properties of the dibenzofuran nucleus. The positions most susceptible to electrophilic attack are C2, C8, C4, and C6. Consequently, direct bromination of dibenzofuran can result in a mixture of mono-, di-, and polybrominated products. Achieving high selectivity for 4,6-dibromodibenzofuran through direct bromination is challenging and often requires careful control of reaction conditions, including stoichiometry, temperature, and solvent.

To circumvent the issue of poor regioselectivity, multi-step procedures involving directing groups can be employed. For the related compound, dibenzothiophene, a high-yield synthesis of the pure 4,6-dibromo isomer was achieved by first performing a dilithiation followed by quenching with chlorotrimethylsilane. The resulting 4,6-bis(trimethylsilyl)dibenzothiophene was then treated with bromine to afford the desired 4,6-dibromodibenzothiophene quantitatively. This type of strategy, which avoids the direct electrophilic bromination of the unsubstituted ring, offers a pathway to isomerically pure products that are difficult to isolate from direct halogenation mixtures.

MethodReagents & ConditionsOutcomeSelectivity
Direct Electrophilic Bromination Dibenzofuran, Br₂, Lewis Acid (e.g., FeBr₃)Bromonium ion intermediate attacks the aromatic ring.Can produce a mixture of isomers (e.g., 2-bromo, 2,8-dibromo, 4,6-dibromo). nih.govnih.gov
Silyl-Intermediate Route 1. Dibenzothiophene, n-BuLi, TMEDA2. ClSi(CH₃)₃3. Br₂ in CCl₄Sequential dilithiation, silylation, and then ipso-substitution with bromine.High selectivity for the 4,6-dibromo isomer (demonstrated for dibenzothiophene).

Metal-Catalyzed Coupling Strategies in this compound Synthesis and Functionalization

The bromine atoms of this compound serve as versatile handles for further molecular elaboration through metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex derivatives.

Palladium-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations Utilizing Brominated Dibenzofurans

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. wikipedia.org this compound, with its two reactive C-Br bonds, is an excellent substrate for these transformations, enabling the synthesis of disubstituted dibenzofurans. Key examples of these reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. wikipedia.orgwikipedia.orgvulcanchem.com

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. wikipedia.org By treating this compound with two equivalents of an arylboronic acid in the presence of a palladium catalyst and a base, 4,6-diaryl-dibenzofurans can be synthesized. nrochemistry.com

Buchwald-Hartwig Amination : This method forms a C-N bond by coupling the aryl halide with an amine. wikipedia.orgnih.gov It allows for the introduction of primary or secondary amines at the 4- and 6-positions of the dibenzofuran core, yielding valuable diamine derivatives. nrochemistry.com The choice of phosphine (B1218219) ligand is critical for achieving high yields and tolerating a wide range of functional groups. youtube.comorganic-chemistry.org

Sonogashira Coupling : This reaction involves the coupling of the aryl halide with a terminal alkyne to create a C-C triple bond. vulcanchem.comresearchgate.net This provides a direct route to 4,6-dialkynyl-dibenzofurans, which are useful precursors for conjugated materials and complex molecular architectures. mdpi.com

The two bromine atoms can be addressed sequentially if their reactivity is differentiated, or simultaneously, depending on the reaction conditions and stoichiometry of the coupling partner.

Coupling ReactionGeneral Scheme (with this compound)Coupling PartnerBond Formed
Suzuki-Miyaura Suzuki Reaction SchemeR-B(OH)₂ (Arylboronic acid)C-C
Buchwald-Hartwig Buchwald-Hartwig Reaction SchemeR₂NH (Amine)C-N
Sonogashira Sonogashira Reaction SchemeR-C≡CH (Terminal alkyne)C-C (sp)

Nickel(0)-Catalyzed Reductive Coupling in the Generation of Dibenzofuran-Derived Macrocycles

Nickel(0)-catalyzed reductive couplings have emerged as a powerful strategy for the formation of C-C bonds, particularly in the context of macrocyclization. nih.govresearchgate.net These reactions can join two unsaturated functional groups, such as an epoxide and an alkyne, to form a larger ring structure. mdpi.com This methodology offers a novel approach to constructing macrocycles where the dibenzofuran unit acts as a rigid, planar scaffold.

In a hypothetical application, this compound could be functionalized via Sonogashira coupling to introduce two terminal alkyne-containing side chains. A second precursor molecule containing two epoxide functionalities could then be coupled with the dibenzofuran derivative in an intramolecular, double Ni(0)-catalyzed reductive coupling. This would generate a complex macrocyclic architecture incorporating the dibenzofuran core. The success of such transformations is highly dependent on reaction conditions that favor intramolecular cyclization over intermolecular polymerization. mdpi.com Nickel-catalyzed reductive couplings have been successfully applied to the total synthesis of complex natural product macrocycles, demonstrating the potential of this strategy. mdpi.com

Intramolecular Cyclization Pathways to Construct the Dibenzofuran Core

In addition to the direct functionalization of dibenzofuran, synthetic strategies can be designed to build the tricyclic dibenzofuran core from simpler acyclic or bicyclic precursors. Intramolecular cyclization reactions are particularly effective for this purpose.

Cyclization of Diaryl Ether Derivatives for Dibenzofuran Synthesis

The intramolecular cyclization of diaryl ether derivatives is a cornerstone of dibenzofuran synthesis. researchgate.net These methods typically involve the formation of a C-C bond between the two aryl rings of the ether. Palladium catalysis is frequently employed to facilitate this transformation under relatively mild conditions.

Several variations of this approach have been developed:

From o-Iododiaryl Ethers : An efficient method involves the intramolecular cyclization of o-iododiaryl ethers catalyzed by reusable Pd/C under ligand-free conditions. wikipedia.orgnih.gov The necessary o-iododiaryl ether precursors can be synthesized in one pot from a phenol (B47542) through sequential iodination and O-arylation. wikipedia.org

From o-Diazonium Salts : Palladium catalysis can also mediate the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to furnish the dibenzofuran ring system. wikipedia.orgnih.gov

Direct C-H Arylation : Modern methods focus on the direct, palladium-catalyzed intramolecular C-H functionalization of diaryl ethers. This approach avoids the need to pre-functionalize one of the aryl rings with a halide or triflate, offering greater atom economy. The use of specific quinoline (B57606) ligands has been shown to improve the efficiency and substrate scope of this transformation.

These cyclization strategies provide versatile entry points to the dibenzofuran core, which can then be subjected to bromination to yield this compound.

Cyclization StrategyStarting MaterialCatalyst SystemKey Features
From o-Iododiaryl Ethers o-Iododiaryl etherPd/C, ligand-freeUtilizes a reusable catalyst and readily available precursors. wikipedia.orgwikipedia.orgnih.gov
From o-Diazonium Salts Diaryl ether ortho-diazonium saltPd(OAc)₂Proceeds in refluxing ethanol (B145695) without the need for a base. wikipedia.orgnih.gov
Intramolecular Direct Arylation Diaryl etherPd(OAc)₂ with quinoline ligandC-H activation strategy offers high atom economy.

Oxygen-Iodine Exchange Methodologies for Dibenzofuran Formation from Cyclic Diaryliodonium Salts

A notable and efficient method for constructing the dibenzofuran framework involves a copper-catalyzed cyclization of cyclic diaryliodonium salts. researchgate.net This approach uniquely utilizes water as the oxygen source for the formation of the furan (B31954) ring through a proposed oxygen-iodine exchange mechanism. researchgate.net The reaction is typically carried out in water using a copper(I) iodide (CuI) catalyst and a suitable ligand, proving to be a straightforward route to a variety of dibenzofuran derivatives in yields that can be good to excellent, reaching up to 96%. researchgate.net

The proposed mechanism begins with the oxidative addition of the cyclic diaryliodonium salt to a Cu(I) species. researchgate.net This is followed by a ligand exchange with water, which introduces the oxygen atom that will ultimately become part of the dibenzofuran ring. Subsequent reductive elimination and intramolecular cyclization steps lead to the final product. researchgate.net Isotope labeling studies using H₂¹⁸O have confirmed that the oxygen atom in the resulting dibenzofuran product originates from water, substantiating the oxygen-iodine exchange pathway. researchgate.net

Table 1: Examples of Dibenzofuran Synthesis via Cu-Catalyzed Cyclization of Cyclic Diaryliodonium Salts

Substrate (Cyclic Diaryliodonium Salt)Catalyst/LigandConditionsYield (%)Reference
Diphenyliodonium-2,2'-diyl triflate5 mol % CuI / 10 mol % L4H₂O, 100 °C81 researchgate.net
4,4'-Dimethyldiphenyliodonium-2,2'-diyl triflate5 mol % CuI / 10 mol % L4H₂O, 100 °C96 researchgate.net
4,4'-Di-tert-butyldiphenyliodonium-2,2'-diyl triflate5 mol % CuI / 10 mol % L4H₂O, 100 °C91 researchgate.net

Data sourced from research on Cu-catalyzed cyclization reactions. researchgate.net

Visible-Light-Promoted Intramolecular C-O Bond Formation in Dibenzofuran Synthesis

In the pursuit of more environmentally friendly synthetic methods, visible-light-promoted synthesis of dibenzofurans has emerged as an effective strategy. msu.edurug.nlrug.nl This approach facilitates intramolecular C-O bond formation through the in-situ generation of a diazonium salt from a suitable precursor. msu.edurug.nl The transformation is promoted by an organic photosensitizer, such as erythrosine B, under visible-light irradiation, avoiding the need for metal catalysts. msu.eduacs.org

This method is considered eco-friendly due to its reliance on visible light as an energy source and its operation under mild reaction conditions. rug.nllibretexts.org The process involves a diazotizing agent and a photosensitizer to drive the cyclization, offering a clean and efficient pathway to various dibenzofuran derivatives. msu.edurug.nl The versatility of photoredox catalysis is further highlighted by its application in synthesizing thio-substituted dibenzofurans and other complex heterocyclic systems, demonstrating its broad utility in modern organic synthesis. libretexts.orgiitk.ac.in

Table 2: Conditions for Visible-Light-Promoted Dibenzofuran Synthesis

PrecursorPhotosensitizerLight SourceConditionsKey FeatureReference
2-Amino-2'-hydroxybiphenylErythrosine BWhite LEDMeCN, Room Temp, AirMetal-free C-O bond formation msu.edurug.nlacs.org
2-Vinyloxy arylalkynesNa₂-Eosin YWhite LEDs (30 W)MeCN, 90 °C, N₂Cascade reaction for thio-substituted dibenzofurans iitk.ac.in

Data compiled from studies on photoredox catalysis in dibenzofuran synthesis. msu.edurug.nlacs.orgiitk.ac.in

Advanced Synthetic Routes and Precursor Utilization for Dibenzofuran Systems

Benzannulation Reactions of 2-Nitrobenzofurans Leading to Dibenzofuran Derivatives

A powerful, metal-free method for constructing highly functionalized dibenzofurans is the benzannulation of 2-nitrobenzofurans with alkylidene malononitriles. acs.orguleth.ca This [4+2] annulation reaction proceeds under basic conditions, typically using potassium carbonate in a solvent like dichloromethane (B109758) at moderate temperatures. acs.org This methodology provides a direct route from readily available benzofurans to complex dibenzofuran structures in moderate to excellent yields. acs.orguleth.ca

The reaction's synthetic utility is demonstrated by its successful application on a gram-scale and the potential for further elaboration of the resulting products. acs.org The proposed mechanism involves a cascade of reactions initiated by the base, leading to the formation of an intermediate that undergoes cyclization and subsequent elimination of nitrous acid (HNO₂) to yield the aromatic dibenzofuran core. uleth.ca

Table 3: Scope of Benzannulation of 2-Nitrobenzofurans

2-Nitrobenzofuran DerivativeAlkylidene MalononitrileConditionsYield (%)Reference
2-NitrobenzofuranBenzylidene malononitrileK₂CO₃, CH₂Cl₂, 50 °C85 acs.org
5-Bromo-2-nitrobenzofuranBenzylidene malononitrileK₂CO₃, CH₂Cl₂, 50 °C90 acs.org
2-Nitrobenzofuran(4-Chlorobenzylidene)malononitrileK₂CO₃, CH₂Cl₂, 50 °C88 acs.org

Data sourced from studies on the benzannulation of 2-nitrobenzofurans. acs.org

Strategic Functionalization of Brominated Positions in this compound for Further Chemical Transformations

The bromine atoms on the this compound scaffold are not merely structural components but are versatile synthetic handles for introducing further molecular complexity. acs.org Aryl bromides are key precursors for a wide array of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds at the 4- and 6-positions are particularly amenable to palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds by coupling the aryl bromide with an organoborane (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgiitk.ac.in This method is ideal for synthesizing biaryl structures, which are prevalent in materials science and medicinal chemistry. iitk.ac.in The synthesis of 4-(Bpin)-dibenzofuran has been documented, showcasing the conversion of a C-Br bond to a C-B bond, a key step for subsequent Suzuki couplings. msu.edu

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing aryl or alkyl amine functionalities at the brominated positions. This is a crucial transformation for the synthesis of compounds relevant to pharmaceuticals and organic electronic materials. vulcanchem.com

Sonogashira Coupling: This provides a route to C-C (sp²-sp) bond formation by coupling the aryl bromide with a terminal alkyne. rug.nl This is useful for creating rigid, linear extensions to the dibenzofuran core. rug.nl

Lithiation and Subsequent Electrophilic Quench: Another powerful strategy is the use of lithium-halogen exchange. Treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) at low temperatures, can selectively replace a bromine atom with lithium. uleth.casemanticscholar.org This in-situ generated organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups. semanticscholar.orgresearchgate.net

Table 4: Key Functionalization Strategies for Brominated Dibenzofurans

Reaction TypeReagentsBond FormedProduct TypeReference
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseC-C (sp²-sp²)Biaryls libretexts.orgiitk.ac.inmdpi.com
Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseC-NAryl Amines vulcanchem.com
Sonogashira CouplingTerminal Alkyne, Pd/Cu catalyst, BaseC-C (sp²-sp)Aryl Alkynes rug.nl
Miyaura BorylationB₂pin₂, Pd catalyst, BaseC-BAryl Boronate Esters msu.edu
Lithium-Halogen Exchangen-BuLi, then Electrophile (E⁺)C-E (e.g., C-C, C-H)Varied Functionalized Arenes uleth.casemanticscholar.org

This table summarizes common, powerful reactions applicable to aryl bromides like this compound.

Mechanistic Investigations and Reaction Pathways Involving 4,6 Dibromodibenzofuran

Formation Mechanisms of 4,6-Dibromodibenzofuran in High-Temperature Processes

High-temperature conditions, such as those found in waste incineration and accidental fires involving materials treated with brominated flame retardants (BFRs), provide the necessary energy for the formation of this compound. nih.govcdu.edu.au The thermal degradation of BFRs can lead to a variety of brominated products, including PBDFs. cdu.edu.auresearchgate.net

The pyrolysis of brominated phenols is a key pathway to the formation of this compound. researchgate.net For instance, the pyrolysis of 2-bromophenol (B46759) can lead to the formation of various brominated compounds, including this compound. researchgate.net The process involves the thermal degradation of the precursor compound, leading to the formation of reactive intermediates that can subsequently combine to form the dibenzofuran (B1670420) structure. researchgate.net

One study on the pyrolysis of monobromophenols identified this compound as a product from the pyrolysis of 2-bromophenol at 400°C. researchgate.net The proposed mechanism involves the formation of a phenoxy radical, which can then undergo further reactions. researchgate.net However, in some high-temperature pyrolysis experiments of 2-bromophenol (300 to 1000 °C), this compound was not detected, suggesting that reaction conditions such as temperature and residence time play a critical role in the product distribution. nih.govacs.org

The table below summarizes the products identified from the pyrolysis of 2-bromophenol at 400°C for 10 minutes. researchgate.net

Table 1: Pyro-products from the Pyrolysis of 2-Bromophenol

Peak No. Compound
1 2-bromophenol
2 4-bromophenol
3 dibenzofuran
4 dibenzodioxin
5 4-bromodibenzofuran
6 1-bromodibenzodioxin

In the presence of oxygen, the thermal degradation of brominated precursors can lead to the formation of this compound through oxidative pathways. acs.org A study on the oxidative thermal degradation of a mixture of 2-bromophenol and 2-chlorophenol (B165306) observed the formation of this compound. acs.org The yields of this compound were higher under oxidative conditions compared to pyrolytic conditions, although still lower than in the individual oxidation of 2-bromophenol. acs.org This suggests that the presence of oxygen facilitates certain reaction pathways leading to the formation of the dibenzofuran structure.

The combustion of tetrabromobisphenol A (TBBPA), a common BFR, has also been shown to produce polybrominated dibenzofurans. ua.es The specific congeners formed, which can include this compound, depend on the combustion conditions, such as temperature and the presence of oxygen. pops.int

The formation of brominated dibenzofurans, including this compound, is often explained by radical-radical recombination mechanisms. nih.govacs.org In the pyrolysis of brominated phenols, the initial step is often the formation of a bromophenoxy radical. nih.govacs.orgpops.int These radicals can then dimerize through C-C coupling to form precursors to polybrominated dibenzofurans (PBDFs). pops.int

While direct experimental evidence for the specific recombination leading to this compound is part of a complex mixture of reactions, the general mechanism is supported by studies on similar chlorinated compounds. For example, the formation of 4,6-dichlorodibenzofuran (B14162020) from 2-chlorophenol pyrolysis is attributed to radical-radical recombination pathways. acs.org However, the specific reaction conditions, such as high temperatures and short reaction times, can favor the formation of other products over dibenzofurans. nih.govacs.orgacs.org

Catalytic Influences on the Formation and Reactivity of Brominated Dibenzofurans

Catalysts can play a significant role in both the formation and subsequent reactions of brominated dibenzofurans in various environmental and industrial settings.

In environmental contexts, such as the thermal processing of electronic waste, metal surfaces can catalyze the bromination of aromatic compounds, which are precursors to PBDD/Fs. researchgate.netnih.govelsevierpure.comcsu.edu.au Iron surfaces, for example, can facilitate the conversion of hydrogen bromide (HBr) into molecular bromine (Br2), a key brominating agent. researchgate.netnih.govelsevierpure.comcsu.edu.au The presence of oxygen on the iron surface significantly lowers the activation energy for this process. nih.gov

Furthermore, metal oxybromides can directly transfer bromine to aromatic rings. researchgate.netnih.govelsevierpure.comcsu.edu.au Density functional theory calculations have shown that the bromination of a benzene (B151609) ring over an iron-oxybromide surface is a feasible reaction pathway. nih.gov These catalytic bromination reactions can lead to the formation of brominated phenols and other precursors that subsequently form brominated dibenzofurans like this compound. researchgate.net

The table below shows the calculated activation energies for HBr uptake and benzene bromination on iron surfaces. nih.gov

Table 2: Activation Energies for Bromination Reactions on Iron Surfaces

Reaction Surface Activation Energy (kJ/mol)
HBr uptake Plain Fe(100) 129–182
HBr uptake (leading to Br2) Oxygen pre-covered Fe(100) 45–78

The synthesis of dibenzofurans often employs metal catalysts to facilitate the crucial ring-closure step. Palladium and copper catalysts are commonly used for this purpose. nih.govresearchgate.netorganic-chemistry.org

Palladium-catalyzed reactions, such as the intramolecular cyclization of ortho-diazonium salts of diaryl ethers or the cross-coupling of ortho-iodophenols with silylaryl triflates followed by cyclization, provide efficient routes to the dibenzofuran core. organic-chemistry.org Similarly, palladium catalysis can be used for the oxidative cyclization of 2-arylphenols to form dibenzofurans, where C-H bond activation is often the rate-limiting step. nih.gov

Copper-catalyzed reactions are also effective. The Ullmann coupling reaction, which involves the coupling of halogenated aromatic precursors in the presence of a copper catalyst, is a classic method for constructing the dibenzofuran skeleton. More recently, copper-catalyzed deborylative ring contraction of dibenzoxaborins has been developed as a mild and efficient method for synthesizing various dibenzofurans. researchgate.net These synthetic methodologies, while not directly studying the formation of this compound in environmental contexts, provide fundamental insights into the types of catalytic processes that can lead to the formation of the dibenzofuran ring system.

Reactivity and Transformation Pathways of this compound

The strategic placement of two bromine atoms on the dibenzofuran core in this compound presents a unique chemical entity. The electron-withdrawing inductive effect of the bromine atoms deactivates the aromatic rings towards electrophilic attack, while their ability to donate a lone pair of electrons via resonance can influence the regioselectivity of such reactions. Furthermore, the carbon-bromine bonds serve as valuable synthetic handles for a variety of cross-coupling reactions, opening avenues for the creation of extended conjugated systems and intricate three-dimensional structures.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. In the case of dibenzofuran, the positions adjacent to the oxygen atom (2, 3, 7, and 8) are generally more electron-rich and thus more susceptible to electrophilic attack compared to the other available positions. evitachem.com However, the presence of the two bromine atoms at positions 4 and 6 in this compound significantly alters this reactivity pattern.

Considering the combined electronic and steric factors, electrophilic attack is most likely to occur at the 2, 3, 7, or 8 positions. The precise regioselectivity will be influenced by the specific electrophile and reaction conditions. For instance, in reactions like nitration or halogenation, a mixture of isomers could be expected, with substitution favoring the less sterically hindered positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionElectronic Effect of OxygenElectronic Effect of BromineSteric HindrancePredicted Reactivity
1, 9-Ortho to BrHighLow
2, 8Activated-ModerateHigh
3, 7Activated-LowHigh

It is important to note that while these predictions are based on established principles, the actual experimental outcomes may vary and require empirical validation.

Friedel-Crafts reactions, which include alkylation and acylation, are powerful tools for forming carbon-carbon bonds on aromatic rings. rsc.org However, these reactions are typically sensitive to deactivating groups on the aromatic substrate. The electron-withdrawing nature of the two bromine atoms in this compound makes Friedel-Crafts reactions challenging. ksu.edu.sa

Standard Lewis acid catalysts like aluminum chloride (AlCl₃) may form complexes with the oxygen atom of the dibenzofuran, further deactivating the ring system. imist.ma Overcoming this deactivation would likely necessitate the use of highly reactive acylating or alkylating agents and potentially more potent catalytic systems. The regioselectivity of a successful Friedel-Crafts reaction on this compound would be expected to follow a similar pattern to other electrophilic substitutions, favoring the 2, 3, 7, and 8 positions. imist.ma

Beyond classical Friedel-Crafts reactions, other functionalization strategies can be envisioned. For example, metal-catalyzed C-H activation could provide a more direct route to introduce new substituents, potentially with different regioselectivity compared to traditional electrophilic substitution.

The carbon-bromine bonds in this compound are key functional groups that enable the construction of larger, more complex molecular architectures through various coupling reactions. One notable example is the synthesis of a flake-shaped cyclic trimer, evitachem.comcyclo-4,6-dibenzofuranylene, via a Ni(0)-mediated reductive coupling of this compound. oup.comresearchgate.net This intramolecular cyclization demonstrates the utility of this dibromo compound as a building block for creating strained, non-planar π-conjugated systems. researchgate.net

The mechanism of such nickel-catalyzed reductive couplings often involves the oxidative addition of the aryl halide to a low-valent nickel species, followed by a series of steps that can include transmetalation (if another organometallic reagent is present) or reductive elimination to form the new carbon-carbon bond. oaes.ccoaepublish.com In the case of the evitachem.comcyclo-4,6-dibenzofuranylene synthesis, the intramolecular nature of the reaction leads to the formation of the macrocyclic structure.

Furthermore, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for constructing C-C and C-heteroatom bonds. researchgate.netnobelprize.org These reactions offer a versatile and predictable means of elaborating the dibenzofuran core.

Table 2: Potential Cross-Coupling Reactions for the Synthesis of Advanced Architectures from this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki-Miyaura CouplingOrganoboron Reagents (e.g., boronic acids, boronic esters)Pd(0) complex with a phosphine (B1218219) ligandBiaryl or substituted dibenzofuran systems
Negishi CouplingOrganozinc ReagentsPd(0) or Ni(0) complexAlkylated, arylated, or vinylated dibenzofurans
Sonogashira CouplingTerminal AlkynesPd(0) complex with a copper(I) co-catalystAlkynyl-substituted dibenzofurans, precursors to conjugated polymers
Buchwald-Hartwig AminationAminesPd(0) or Pd(II) complex with a specialized phosphine ligandAminated dibenzofuran derivatives
Heck CouplingAlkenesPd(0) complex with a phosphine ligand or as Pd(OAc)₂Alkenyl-substituted dibenzofurans

Through the sequential or simultaneous application of these coupling strategies, a wide array of advanced architectures can be accessed from this compound. These include conjugated polymers for organic electronics, shape-persistent macrocycles for host-guest chemistry, and dendrimers for materials science applications. nih.govnih.gov The ability to precisely control the functionalization at the 4 and 6 positions makes this compound a valuable and versatile building block in the construction of novel and functional organic materials.

Advanced Research Applications of 4,6 Dibromodibenzofuran Derivatives

Integration into Organic Electronic and Optoelectronic Materials

The dibenzofuran (B1670420) core is noted for its high triplet energy and thermal stability, making its derivatives, such as 4,6-dibromodibenzofuran, ideal candidates for use in organic optoelectronic devices. lookchem.com These properties are foundational to their application in developing novel materials for organic electronics. lookchem.comchemscene.com

This compound serves as a crucial precursor in the synthesis of organic semiconducting materials. kyushu-u.ac.jp Organic semiconductors are pivotal for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). kyushu-u.ac.jpeuropean-mrs.com The general strategy involves using the dibrominated compound in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build larger, conjugated systems. For instance, dibenzofuran derivatives can be functionalized with hole-transporting moieties like triphenylamine (B166846) to create materials with excellent thermal stability and suitable electronic properties for use in OLEDs. lookchem.com

The development of these materials often follows a "precursor method," where stable and soluble molecules like this compound are used to construct more complex and often less stable or soluble final acene-like structures. kyushu-u.ac.jp This approach allows for the controlled synthesis and processing of high-performance organic semiconductors. kyushu-u.ac.jpresearchgate.net The resulting materials can be incorporated into organic electronic devices, potentially improving their efficiency, lowering their driving voltage, and extending their operational lifetime. google.com

Dibenzofuran derivatives are explored for their potential in creating organic materials that exhibit persistent room-temperature phosphorescence (RTP). smolecule.com RTP is a phenomenon where a material continues to glow after the cessation of photo-excitation. Achieving this in purely organic, metal-free materials is a significant goal for applications in sensing, bio-imaging, and data encryption.

The development of such materials often involves embedding a phosphorescent chromophore into a rigid matrix to suppress non-radiative decay pathways. nih.gov The inherent rigidity of the dibenzofuran unit helps in this regard. Rational design principles for efficient RTP include promoting intersystem crossing (ISC) from the singlet excited state to the triplet state and ensuring a planar molecular conformation. rsc.org While specific research focusing solely on this compound for RTP is emerging, the properties of the parent dibenzofuran structure make it a promising platform for designing new phosphors.

The structure of this compound is well-suited for engineering complex molecular scaffolds where electronic communication between different molecular units is essential. The dibenzofuran core provides a rigid, planar framework, and the bromine atoms at the 4- and 6-positions serve as reactive handles for precisely controlling the geometry of the resulting superstructure.

This controlled geometry is critical in the design of macrocycles and polymers where properties depend on the spatial arrangement and orbital overlap of the constituent units. mdpi.com By linking multiple 4,6-dibenzofuran units, it is possible to create flake-shaped or other three-dimensionally complex molecules. researchgate.netjst.go.jp In these structures, the close proximity and defined orientation of the dibenzofuran moieties can facilitate efficient electronic coupling, a key factor for charge transport in organic semiconductors and for defining the photophysical properties of conjugated systems.

Role in the Synthesis of Complex Macrocyclic and Polycyclic Aromatic Systems

The reactivity of the C-Br bonds in this compound makes it an excellent monomer for the synthesis of large, shape-persistent macrocycles and other polycyclic aromatic systems through various coupling reactions.

A notable achievement in this area is the synthesis of a flake-shaped cyclic trimer of dibenzofuran, named oup.comcyclo-4,6-dibenzofuranylene. oup.comoup.com This macrocycle was synthesized via a Nickel(0)-mediated intramolecular reductive coupling of this compound. researchgate.netoup.com The reaction involves the use of a nickel catalyst, typically bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)2], in the presence of a ligand such as 2,2'-bipyridyl. oup.com

The resulting trimer possesses a unique, non-planar, flake-shaped structure. jst.go.jpoup.com Density Functional Theory (DFT) calculations have indicated that a C₂ symmetric conformer is the most stable form. oup.comoup.com This synthesis demonstrates how a relatively simple precursor can be used to build complex, three-dimensional heterocyclic π-electron systems. researchgate.net While the Ni(0)-mediated coupling of this compound specifically yielded the trimer, cyclic tetramers and hexamers of dibenzofuran linked at the 4,6-positions have also been synthesized using different methods, such as Fe(acac)₃-mediated oxidative coupling. oup.com

Table 1: Synthesis of oup.comCyclo-4,6-dibenzofuranylene

Parameter Details Source
Precursor This compound oup.comoup.com
Reaction Type Ni(0)-mediated reductive coupling oup.com
Key Reagents [Ni(COD)₂], 2,2'-bipyridyl, COD oup.com
Product oup.comCyclo-4,6-dibenzofuranylene oup.com
Product Shape Flake-shaped researchgate.net
Most Stable Conformer C₂ symmetric structure oup.comoup.com

Application as a Chemical Synthon in Complex Molecular Architecture

A chemical synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. mdpi.com this compound is an exemplary synthon for the construction of complex molecular architectures. Its utility stems from the combination of a stable, electron-rich dibenzofuran core and two reactive C-Br bonds.

The bromine atoms can be readily substituted or used in a variety of powerful cross-coupling reactions, allowing chemists to "stitch" these units together or attach other functional groups with high precision. This has been demonstrated in its use to create:

Linear or branched oligomers and polymers for organic electronics through reactions like Suzuki or Stille coupling. lookchem.com

Complex macrocycles with unique shapes and host-guest properties through intramolecular coupling reactions. oup.comoup.com

Functionalized dibenzofuran derivatives where the bromine atoms are replaced with groups that tune the electronic or physical properties of the molecule. lookchem.com

The predictability and reliability of reactions involving the C-Br bonds at the 4- and 6-positions make this compound a valuable and versatile tool for crystal engineering and the bottom-up synthesis of novel supramolecular and materials systems. mdpi.com

Table 2: List of Chemical Compounds

Compound Name Chemical Formula Other Names / Synonyms
This compound C₁₂H₆Br₂O 4,6-Dibromodibenzo[b,d]furan
oup.comCyclo-4,6-dibenzofuranylene C₃₆H₁₈O₃ Cyclic trimer of dibenzofuran
Dibenzofuran C₁₂H₈O Dibenzo[b,d]furan
Triphenylamine C₁₈H₁₅N TPA
bis(1,5-cyclooctadiene)nickel(0) C₁₆H₂₄Ni Ni(COD)₂

Building Blocks for Functionalized Cobalt Corroles in Catalysis

The strategic functionalization of macrocyclic compounds is a cornerstone of developing advanced catalysts. In this context, this compound has emerged as a crucial starting material for the synthesis of sophisticated cobalt corroles, which are demonstrating significant potential in catalytic applications, particularly in water splitting reactions. The dibromo functionality of this dibenzofuran derivative offers versatile handles for introducing various functional groups onto the corrole (B1231805) periphery, thereby tuning the electronic properties and catalytic activity of the central cobalt atom.

One notable application involves the synthesis of cobalt corroles bearing phosphonic acid pendants. These functionalized macrocycles have been investigated as catalysts for both oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in neutral aqueous solutions. The synthetic pathway commences with this compound, which undergoes a series of transformations to be incorporated into the corrole framework. snnu.edu.cn

The synthetic route begins with the selective monometalation of this compound, followed by formylation to yield 4-formyl-6-bromodibenzofuran. This intermediate is then subjected to further chemical modifications. The remaining bromine atom can be converted into a phosphonic ester group, and the formyl group serves as a precursor for the construction of the corrole ring. snnu.edu.cn This multi-step synthesis ultimately leads to the formation of a cobalt corrole with a phosphonic acid group positioned in proximity to the cobalt center. snnu.edu.cn

The rationale behind introducing phosphonic acid groups is to enhance the catalytic performance by modulating the secondary coordination sphere of the cobalt catalyst. These pendants can influence the local proton concentration and facilitate key steps in the catalytic cycle. snnu.edu.cn For instance, in the context of OER, the phosphonic acid group can act as an intramolecular base to assist in the crucial O-O bond formation step. Conversely, during HER, it can serve as a proton relay, increasing the effective local proton concentration. snnu.edu.cn

Research has shown that cobalt corroles functionalized with phosphonic acid groups, derived from this compound, exhibit improved catalytic activities for both oxygen and hydrogen evolution compared to their unfunctionalized counterparts. snnu.edu.cn This underscores the importance of the strategic placement of functional groups, a feat made possible by starting with selectively functionalized building blocks like this compound.

The following table summarizes the key intermediates and final products in the synthesis of a functionalized cobalt corrole starting from this compound.

Compound Name Chemical Formula Role in Synthesis
This compoundC₁₂H₆Br₂OStarting Material
4-Formyl-6-bromodibenzofuranC₁₃H₇BrO₂Intermediate
5,15-bis-(pentafluorophenyl)-10-(4-dibenzofuran)corrole derivativesVariesFunctionalized Catalyst

Theoretical and Computational Chemistry of 4,6 Dibromodibenzofuran

Density Functional Theory (DFT) Studies on Molecular Conformation and Energetic Stability

Density Functional Theory (DFT) is a powerful computational method for investigating the molecular structure and stability of chemical compounds. For 4,6-dibromodibenzofuran, DFT calculations are crucial in determining its most stable three-dimensional arrangement, known as the lowest energy conformation.

Recent computational work on the derivatives of this compound has provided insights into its structural preferences. For instance, in the synthesis of the cyclic trimercyclo-4,6-dibenzofuranylene, which utilizes this compound as a monomer, DFT calculations were employed to predict the conformation of the resulting macrocycle. These calculations indicated that a flake-shaped C2 symmetric structure is the most stable conformer for the trimer. This suggests that the inherent geometry of the this compound unit plays a significant role in dictating the structure of larger molecular assemblies.

While specific conformational analysis of the this compound monomer is not extensively detailed in the available literature, it is understood that the dibenzofuran (B1670420) core is largely planar. The energetic stability of this planar conformation is influenced by the electronic repulsion and steric hindrance introduced by the bromine atoms at the 4 and 6 positions. DFT calculations would typically involve geometry optimization to find the minimum energy structure, providing precise bond lengths, bond angles, and dihedral angles that characterize its most stable form.

Electronic Structure Analysis and Orbital Interactions in Functionalized Dibenzofurans

The electronic properties of this compound, such as the distribution of electrons and the nature of its molecular orbitals, are key to understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as the energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Computational studies on related halogenated dibenzofurans can provide a framework for understanding these interactions. The analysis of the molecular orbitals would reveal how the bromine substituents alter the electron density distribution and the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.

Mechanistic and Kinetic Simulations of Formation and Reaction Pathways

Computational chemistry is instrumental in elucidating the complex reaction mechanisms that lead to the formation of polybrominated dibenzofurans (PBDFs), including this compound. These compounds are often formed as unintentional byproducts in thermal processes involving brominated flame retardants.

Precursor/IntermediateReaction TypeActivation Enthalpy (kJ/mol)Reference
Monobromobenzene (MBBz) and ortho-bromophenoxy (o-BPhxy) radicalO/o-C coupling to form pre-PBDE/pre-PBDF79.2 - 84.9
Monobromobenzene (MBBz) and ortho-bromophenoxy (o-BPhxy) radicalo-C(H or Br)/o-C(H or Br) coupling to form pre-PBDF97.2 - 180.2

This table presents calculated activation enthalpies for key steps in the formation of polybrominated dibenzofurans from related precursors.

The feasibility of a particular reaction pathway is determined by the activation energy barriers of its elementary steps. Computational methods, particularly DFT, are used to calculate these barriers, providing a quantitative measure of the reaction kinetics. For the formation of PBDFs, calculations have been performed for various steps, including cyclization and hydrogen abstraction reactions.

For example, in the photolysis of polybrominated diphenyl ethers (PBDEs), aryl radicals are generated, which can then undergo intramolecular cyclization to form PBDFs. The activation barriers for these cyclization reactions can be calculated and compared with those of competing reactions, such as hydrogen abstraction, to predict the product distribution under different conditions.

ReactionReactantActivation Barrier (kcal/mol)Overall Reaction EnergyReference
Oxidation of PBBs to PBDFsPolybrominated biphenylsResides 8.2-10.0 kcal/mol below the entrance channelHighly exothermic
Formation of PBDFs from bromophenolsBromophenols~40.0-60.0 kcal/mol (previous estimates)-

This table provides an overview of calculated energy barriers for key transformations in the formation of polybrominated dibenzofurans.

Predictive Modeling of Structure-Reactivity Relationships within Dibenzofuran Frameworks

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for assessing the properties and potential risks of chemicals like this compound without the need for extensive experimental testing. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property.

For polybrominated compounds, QSAR models have been developed to predict properties such as their endocrine-disrupting potential. These models typically use a variety of molecular descriptors that are calculated from the chemical structure, including electronic, steric, and hydrophobic parameters. The electronic properties derived from DFT calculations, such as HOMO and LUMO energies, can be important descriptors in these models.

The development of robust QSAR models for the reactivity of dibenzofuran frameworks would allow for the prediction of the formation potential and transformation pathways of various brominated congeners, including this compound. This would be particularly useful for environmental risk assessment and for understanding the fate of these compounds in the environment.

Chemical Compounds Mentioned

Environmental Formation Pathways and Academic Analytical Considerations of Brominated Dibenzofurans

Unintentional Formation in Thermal and Combustion Processes

Polybrominated dibenzofurans (PBDFs), including 4,6-Dibromodibenzofuran, are not produced intentionally but are formed as unintentional byproducts in various thermal and combustion processes. nih.govepa.gov The widespread use of brominated flame retardants (BFRs) in consumer products has led to their presence in waste streams, and their subsequent incineration or accidental fires can result in the formation and release of toxic PBDFs. researchgate.netflemingcollege.caresearchgate.net

The thermal decomposition of products containing BFRs is a significant source of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. nih.govwikipedia.org Polybrominated diphenyl ethers (PBDEs), a major class of BFRs, are direct precursors to PBDFs. researchgate.netwikipedia.org During combustion or pyrolysis, PBDEs can undergo a cyclization reaction to form PBDFs. nih.gov This transformation is facilitated by high temperatures, typically in the range of 700-850 °C, which promote the loss of a bromine atom from an ortho position (a carbon atom adjacent to the ether linkage), followed by the formation of a new ring structure, creating the dibenzofuran (B1670420) skeleton. nih.gov

The structure of the parent PBDE molecule influences the resulting PBDF congeners. For example, the disruption of the ether bond in lower-brominated PBDEs can lead to the formation of PBDD/Fs. aaqr.org Studies have shown that the pyrolysis of specific BFR formulations, such as FireMaster FF-1 (a polybrominated biphenyl (B1667301) mixture), can produce tetra- and pentabrominated dibenzofurans. nih.gov The formation of PBDFs from BFRs can occur through three primary pathways: precursor formation (conversion of BFRs), de novo synthesis (formation from smaller molecules on fly ash), and the release of pre-existing PBDF impurities within BFR mixtures. researchgate.netflemingcollege.ca

The table below summarizes findings on the formation of PBDFs from the thermal treatment of BFRs.

PrecursorProcessTemperatureProductsKey Findings
Polybrominated Biphenyls (PBBs)Pyrolysis380-400 °CTetrabromodibenzofurans, PentabromodibenzofuransOxygen is involved in the formation mechanism. nih.gov
Monobromobenzene (as BFR surrogate)Oxidation700-850 °CPolybrominated Dibenzofurans (PBDFs)PBDFs are observed in a narrow, high-temperature range. nih.gov
Polybrominated Diphenyl Ethers (PBDEs)Thermal Stress / Pyrolysis250-500 °CPolybrominated Dibenzofurans (PBDFs)Simple elimination reactions can lead to PBDF formation, with lower brominated PBDEs being key precursors. researchgate.netresearchgate.netaaqr.org

This table is interactive. Users can sort and filter the data.

The specific structure of precursor molecules, such as bromophenols, significantly influences the formation and isomeric distribution (selectivity) of PBDFs. Bromophenols are common intermediates in the decomposition of BFRs and can serve as building blocks for PBDF synthesis. nih.gov

Research on the high-temperature oxidation of a mixture of 2-bromophenol (B46759) and 2-chlorophenol (B165306) demonstrated the formation of several halogenated dibenzofurans, including this compound (4,6-DBDF). nih.gov In this study, the yield of 4,6-DBDF was higher under oxidative conditions compared to pyrolysis alone, though lower than when 2-bromophenol was oxidized by itself. nih.gov This indicates that the presence of other compounds and the specific reaction conditions (oxidation vs. pyrolysis) control the reaction pathways and product yields. The study identified a range of products, highlighting the complex reactions occurring, including the formation of mixed bromo-chloro dibenzofurans and various substituted phenols. nih.gov

The mechanism for PBDF formation from PBBs was previously thought to involve a high-energy process breaking the C-C bond to form bromophenols as intermediates. nih.gov However, more recent research suggests a more facile, highly exothermic reaction pathway where PBBs can convert directly to PBDFs without requiring the high-energy bond breakage, making this a dominant transformation pathway during the oxidation of PBBs. nih.gov

Metal oxides present in fly ash within municipal solid waste incineration (MSWI) flue gas can have significant catalytic effects on the formation of PBDD/Fs. nih.gov These metals can act as catalysts, promoting the bromination of aromatic compounds. nih.gov

Studies have systematically investigated the catalytic roles of iron(III) oxide (Fe₂O₃) and copper(II) oxide (CuO) in the formation of PBDD/Fs. nih.gov Iron-containing particles, in particular, have been shown to exhibit significantly higher activity than copper-based particles in promoting aromatic bromination, especially for the formation of highly brominated PBDD/Fs. nih.gov The addition of copper oxides to fly ash has been observed to increase the amounts of chlorinated benzenes, which are related precursors, while iron oxides had a slightly negative effect on their net formation under certain experimental conditions. nih.gov Metal oxides can act as oxygen carriers, enhancing the transfer of oxygen to the reaction site, which accelerates combustion and related formation reactions. mdpi.comresearchgate.net The catalytic activity of metal oxides facilitates efficient combustion at lower temperatures, which can influence the formation of pollutants. researchgate.net

Metal OxideEffect on Halogenated Aromatic FormationKey Findings
Iron(III) Oxide (Fe₂O₃)Potent catalyst for brominationExhibits higher activity than copper for producing highly brominated PBDD/Fs. nih.gov
Copper(II) Oxide (CuO)Catalyst for bromination/chlorinationPromotes the formation of halogenated aromatics, possibly via the Deacon reaction. nih.govnih.gov
Vanadium OxidesCatalytic destructionCan be used in catalysts for the oxidative destruction of chlorinated aromatic compounds. nih.gov
Cobalt & Chromium OxidesDecreased net formationShown to decrease the formation of chlorinated benzenes in fly ash. nih.gov

This table is interactive. Users can sort and filter the data.

Mechanistic Aspects of Environmental Bromination Reactions

The formation of this compound is governed by fundamental chemical principles that dictate how and where bromine atoms are added to the dibenzofuran molecule.

The dibenzofuran molecule has several positions where bromine atoms can attach. Mechanistic analyses have revealed that specific positions on the aromatic rings are highly susceptible to bromination substitution reactions. nih.gov For the dibenzofuran structure, the positions identified as being particularly reactive are 1, 4, 6, and 9, as well as positions 2, 3, 7, and 8. nih.gov The reactivity of these sites can be influenced by the type of metal catalyst present in the reaction environment. nih.gov This positional preference is a key factor in determining the specific isomers of PBDFs, such as this compound, that are formed during combustion processes.

Advanced Analytical Methodologies in Environmental and Mechanistic Studies

The study of this compound in environmental and mechanistic contexts necessitates the use of highly sensitive and specific analytical techniques. These methods are crucial for identifying the compound in complex matrices and for elucidating the chemical pathways that lead to its formation.

Application of High-Resolution Mass Spectrometry and Gas Chromatography in Formation Studies

High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) is a cornerstone for the analysis of halogenated aromatic compounds like this compound. This powerful combination allows for the separation of complex mixtures and the precise identification of individual congeners.

In formation studies, GC-HRMS is instrumental in identifying and quantifying the products of thermal degradation of polybrominated diphenyl ethers (PBDEs), which are known precursors to polybrominated dibenzofurans (PBDD/Fs). The high resolution of the mass spectrometer allows for the accurate determination of the elemental composition of ions, which is critical for distinguishing between different brominated compounds that may have similar nominal masses.

Key Research Findings from General PBDD/F Formation Studies:

Precursor Compound ClassFormation ConditionsAnalytical TechniqueKey Findings Relevant to Dibromodibenzofurans
Polybrominated Diphenyl Ethers (PBDEs)Thermal Stress (e.g., incineration, recycling processes)GC-HRMSFormation of a complex mixture of PBDD/F congeners. The specific isomer distribution is dependent on the precursor structure and reaction conditions. cdc.govdrawellanalytical.com
Brominated PhenolsCombustionGC-MSCan act as direct precursors to PBDD/Fs. The substitution pattern of the phenol (B47542) influences the resulting dibenzofuran isomers.

The gas chromatographic separation is crucial for distinguishing between different isomers of dibromodibenzofuran. The retention time of a specific isomer, such as this compound, on a given GC column is a key identifier. However, the co-elution of different isomers can be a challenge, necessitating the use of high-efficiency capillary columns and optimized temperature programs.

High-resolution mass spectrometry provides unambiguous identification by measuring the exact mass of the molecular ion and its fragment ions. For this compound (C₁₂H₆Br₂O), the theoretical exact mass can be calculated and compared to the measured mass, providing a high degree of confidence in the identification.

Isotope-Labeling and Tracer Techniques for Elucidating Environmental Formation Pathways

Isotope-labeling and tracer techniques are powerful tools for tracking the transformation of chemical compounds in the environment and for elucidating their formation pathways. These methods involve the use of compounds enriched with stable or radioactive isotopes (e.g., ¹³C, ²H, ¹⁸O) as tracers.

In the context of this compound, isotope-labeling studies could be designed to follow the transformation of a specific brominated flame retardant precursor into various PBDD/F products. By labeling the precursor with a stable isotope like ¹³C, researchers can track the incorporation of the labeled atoms into the dibenzofuran structure using mass spectrometry. This provides direct evidence of the formation pathway.

While specific tracer studies for the environmental formation of this compound have not been identified in the reviewed literature, the principles of these techniques are well-established in environmental chemistry.

Hypothetical Application of Isotope-Labeling to Study this compound Formation:

A study could involve the synthesis of a ¹³C-labeled PBDE congener that is a suspected precursor to this compound. This labeled precursor could then be subjected to simulated environmental conditions, such as thermal degradation in the presence of a catalyst. The resulting products would be analyzed by GC-HRMS to identify any ¹³C-labeled this compound, thereby confirming the formation pathway.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dibromodibenzofuran, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of dibenzofuran derivatives. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., FeBr₃) direct bromine substitution to specific positions.
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.
  • Temperature control : Excess heat may lead to over-bromination or isomer formation (e.g., 2,8-dibromodibenzofuran) .
  • Reaction time : Prolonged durations risk decomposition; monitoring via TLC/HPLC is advised.
  • Purification : Column chromatography or recrystallization in toluene/nonanol mixtures ensures purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting at C4/C6).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (325.983 g/mol) and isotopic patterns for bromine .
  • Melting Point Analysis : Compare observed values (232–233°C) to literature data to assess purity .
  • HPLC : Quantify impurities using reverse-phase columns with UV detection (λ = 254 nm).

Q. What standard analytical methods are recommended for quantifying this compound in environmental samples?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar capillary columns (e.g., DB-5) and electron capture detection (ECD) for trace-level quantification.
  • Sample Preparation : Liquid-liquid extraction (LLE) with toluene or solid-phase extraction (SPE) using C18 cartridges .
  • Validation : Cross-check with isotopic dilution (e.g., ¹³C-labeled analogs) to address matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination positional selectivity when synthesizing this compound compared to other isomers?

  • Methodological Answer :

  • Steric/Electronic Analysis : Computational modeling (DFT) identifies preferred bromination sites based on frontier molecular orbitals.
  • Experimental Tuning : Adjust bromine stoichiometry and catalyst ratios to suppress competing pathways (e.g., 2,8-isomer formation) .
  • Comparative Studies : Analyze byproducts via GC-MS and correlate with reaction conditions (e.g., solvent polarity, temperature gradients).

Q. What advanced techniques are employed to detect trace levels of this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Triple quadrupole systems with MRM (multiple reaction monitoring) enhance sensitivity (LOD < 1 ppb).
  • Derivatization : Convert brominated analogs to volatile derivatives (e.g., silylation) for improved GC separation .
  • Microextraction : Use dispersive liquid-liquid microextraction (DLLME) to isolate analytes from blood or tissue homogenates.

Q. What computational approaches predict the reactivity and environmental fate of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., photolysis, hydrolysis) in aquatic systems.
  • QSAR Models : Correlate substituent effects (e.g., bromine electronegativity) with bioaccumulation potential .
  • Environmental Persistence : Use EPI Suite™ to estimate half-life in soil/water and prioritize ecotoxicological testing .

Key Data from Evidence

PropertyValueSource
Molecular Weight325.983 g/mol
Boiling Point396.0 ± 22.0 °C
Melting Point232–233°C
Environmental AnalysisGC-MS with isotopic dilution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.